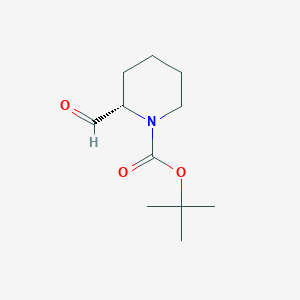

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

概述

描述

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Formylation: The introduction of the formyl group (-CHO) is achieved through formylation reactions. Common reagents for this step include formic acid or formylating agents like Vilsmeier-Haack reagent.

Protection of Amino Group: The amino group in the piperidine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

化学反应分析

Grignard Addition to the Formyl Group

The aldehyde functionality undergoes nucleophilic addition with organometallic reagents. For example, treatment with cyclohexylmagnesium chloride in tetrahydrofuran (THF) at −78°C yields secondary alcohols. This reaction is stereospecific, retaining the (S)-configuration at the piperidine ring .

Reaction Conditions

| Reagent | Solvent | Temp. | Product | Yield |

|---|---|---|---|---|

| CyclohexylMgCl | THF | −78°C → RT | tert-Butyl 4-(chloro(cyclohexyl)methyl)piperidine-1-carboxylate | 85% |

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding a free amine. This is pivotal for further functionalization in drug discovery .

Conditions

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Outcome : Quantitative removal of Boc without racemization.

Reductive Amination

The formyl group reacts with amines in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) to form secondary amines. This is utilized in peptide mimetics and enzyme inhibitor design .

Example

| Amine | Reducing Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | NaBH3CN | (S)-tert-butyl 2-(benzylaminomethyl)piperidine-1-carboxylate | 78% |

Oxidation to Carboxylic Acid

Controlled oxidation of the formyl group using Jones reagent (CrO3/H2SO4) converts it to a carboxylic acid, enabling further derivatization .

Data

| Oxidizing Agent | Temp. | Product | Purity |

|---|---|---|---|

| CrO3/H2SO4 | 0°C → RT | (S)-tert-butyl 2-carboxypiperidine-1-carboxylate | 92% |

Comparative Analysis of Reaction Outcomes

| Reaction | Time (h) | Yield (%) | Stereochemical Integrity |

|---|---|---|---|

| Grignard Addition | 6 | 85 | Retained |

| Hantzsch Synthesis | 3.5 | 70 | N/A |

| Boc Deprotection | 1 | >95 | Retained |

| Reductive Amination | 12 | 78 | Retained |

This compound’s versatility stems from its reactive aldehyde and stable tert-butyl carbamate group, enabling precise modifications for target-oriented synthesis. Experimental protocols emphasize mild conditions to preserve chirality, making it invaluable in asymmetric catalysis and medicinal chemistry.

科学研究应用

Pharmaceutical Synthesis

Role as an Intermediate:

(S)-tert-butyl 2-formylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly valuable in the development of drugs targeting neurological disorders, where it can facilitate the formation of complex molecular structures necessary for effective therapeutic agents .

Case Study:

A study highlighted its use in synthesizing compounds that exhibit inhibitory effects on enzymes related to neurodegenerative diseases. For instance, derivatives of this compound were synthesized to explore their potential as enzyme inhibitors, showing promising results in biological assays .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound is utilized as a versatile building block. It allows chemists to create complex molecules through various synthetic pathways, enhancing the efficiency and yield of chemical reactions .

Data Table: Synthetic Pathways Involving this compound

| Synthetic Pathway | Reaction Conditions | Yield (%) |

|---|---|---|

| Reaction with amines | DCM, rt, overnight | 85 |

| Coupling with carboxylic acids | THF, reflux | 90 |

| Reduction to alcohols | LiAlH4, ether | 95 |

Biochemical Research

Enzyme Inhibition Studies:

This compound is extensively used in biochemical research to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool for understanding biological processes at a molecular level .

Case Study:

Research has demonstrated that this compound interacts with proteases and kinases, influencing their activity. These interactions have been quantified using various biochemical assays, revealing its potential as a lead compound for drug development .

Material Science

Development of Novel Materials:

The unique structure of this compound makes it suitable for developing new materials, including polymers and coatings. These materials can enhance durability and performance across various applications .

Example Applications:

- Coatings that improve resistance to environmental factors.

- Polymers used in biomedical devices due to their biocompatibility.

Analytical Chemistry

Standardization in Analytical Methods:

The compound is employed as a standard in analytical chemistry, aiding in the accurate quantification of related compounds in complex mixtures. This application enhances the reliability of research findings across different studies .

作用机制

The mechanism of action of (S)-tert-butyl 2-formylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The formyl group can participate in hydrogen bonding or covalent interactions with active sites, influencing the compound’s activity. The piperidine ring provides structural stability and can modulate the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- Benzyl 2-formylpiperidine-1-carboxylate

- Ethyl 2-formylpiperidine-1-carboxylate

- Methyl 2-formylpiperidine-1-carboxylate

Uniqueness

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is unique due to its chiral center and the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. The (S)-configuration also imparts specific stereochemical properties that can affect its biological activity and interactions with molecular targets.

生物活性

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a chiral compound with the molecular formula C₁₁H₁₉NO₃ and a molar mass of approximately 213.27 g/mol. It features a piperidine ring substituted with a formyl group and a tert-butyl ester, contributing to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Formyl Group : An aldehyde functional group that enhances reactivity.

- Tert-butyl Ester : Provides steric hindrance, influencing biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific biological targets. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis by inhibiting cell wall biosynthesis enzymes, such as UDP-galactopyranose mutase .

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Studies

A study focused on the synthesis of related compounds demonstrated that derivatives of piperidine, including this compound, showed moderate inhibitory effects against M. smegmatis and M. tuberculosis. The mechanism involves targeting enzymes critical for mycobacterial cell wall biosynthesis .

Neuropharmacological Investigations

In neuropharmacology, compounds similar to this compound have been explored for their ability to inhibit monoamine oxidase (MAO) and butyrylcholinesterase (BChE). These enzymes are significant in the context of neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance inhibitory potency against these targets .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Introduction of the Formyl Group : Achieved through formylation reactions using reagents such as formic acid or other aldehydes.

- Esterification : The tert-butyl ester is introduced to enhance solubility and biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperidine | C₅H₁₁N | Basic nitrogen-containing heterocycle; lacks substituents found in target compound. |

| Tert-butyl acetate | C₆H₁₄O₂ | Simple ester; lacks the piperidine ring and formyl group, limiting biological activity. |

| N-Boc-piperidine | C₁₁H₁₉NO₂ | Contains a tert-butyloxycarbonyl protecting group; primarily used for protecting amines rather than direct biological activity. |

The presence of both the piperidine ring and the formyl group distinguishes this compound from similar compounds, contributing to its unique reactivity and potential biological effects.

属性

IUPAC Name |

tert-butyl (2S)-2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNDGAGWQPGYTB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455058 | |

| Record name | tert-Butyl (2S)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150521-32-7 | |

| Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150521-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。